2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a chemical compound that belongs to the class of acetamides This compound features a chlorophenyl group, a hydroxy-methoxy-methylbutyl chain, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylacetic acid and 2-hydroxy-4-methoxy-2-methylbutylamine.
Activation: The carboxylic acid group of 2-chlorophenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated acid is then reacted with 2-hydroxy-4-methoxy-2-methylbutylamine to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a shorter hydroxyethyl chain.
2-(2-chlorophenyl)-N-(2-methoxyethyl)acetamide: Similar structure but with a methoxyethyl chain.
2-(2-chlorophenyl)-N-(2-hydroxy-2-methylpropyl)acetamide: Similar structure but with a hydroxy-methylpropyl chain.
Uniqueness
2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is unique due to its specific hydroxy-methoxy-methylbutyl chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H20ClNO3 |
---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide |
InChI |
InChI=1S/C14H20ClNO3/c1-14(18,7-8-19-2)10-16-13(17)9-11-5-3-4-6-12(11)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
InChI Key |
VDLDMXKETCGNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC)(CNC(=O)CC1=CC=CC=C1Cl)O |
Origin of Product |
United States |
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